2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol
Description
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol is a quinazoline derivative characterized by a 2-chloro-6,7-dimethoxyquinazoline core linked to an ethanolamine group. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence reactivity and binding to biological targets like EGFR and RET kinases .
Properties
CAS No. |
728036-41-7 |
|---|---|
Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H14ClN3O3/c1-18-9-5-7-8(6-10(9)19-2)15-12(13)16-11(7)14-3-4-17/h5-6,17H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
JLZAHJZEZKTSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCCO)OC |
solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Oxidation: The benzaldehyde is oxidized using oxydol.
Nitration: The oxidized product undergoes nitration with nitric acid.
Reduction: The nitro compound is reduced using iron powder and hydrochloric acid.
Cyanation: The resulting amine reacts with sodium cyanate.
Chlorination: The product is chlorinated using phosphorus oxychloride.
Ammoniation: Finally, the compound undergoes ammoniation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic route to enhance yield and reduce costs. This includes using commercially available starting materials and minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The 2-chloro group undergoes nucleophilic displacement reactions under basic conditions. This reactivity is exploited to create ether or amine linkages in drug development:
Reaction Example :
4-Chloro-6,7-dimethoxyquinazoline + 4-aminophenol → 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)aniline
Conditions :
-
Base: Sodium hydride (60% dispersion in DMSO)
-
Solvent: DMSO
-
Temperature: 90°C
-
Reaction Time: 1 hour
Key Parameters :
| Reagent | Molar Ratio | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sodium hydride | 1.1 eq | DMSO | 90°C | 90–94% |
| Phenolic nucleophiles | 1.0 eq | – | – | – |
This reaction highlights the chloro group’s susceptibility to substitution by oxygen-based nucleophiles, forming stable ether bonds critical for kinase inhibitor design .
Amination Reactions
The aminoethanol side chain participates in condensation or coupling reactions. Triphosgene-mediated urea formation is a key step in synthesizing quinazoline hybrids:
Reaction Pathway :
3,4-Dimethoxyaniline + Triphosgene + Cyanamide → 3,4-Dimethoxyphenyl Cyano Urea
Conditions :
Mechanistic Insight :
The amino group reacts with triphosgene to form an isocyanate intermediate, which subsequently reacts with cyanamide to yield cyano urea. This intermediate is critical for cyclization into quinazoline cores .
Cyclization and Hydrolysis
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) facilitate cyclization of intermediates into the quinazoline scaffold:
Cyclization Protocol :
-
Reactants : 3,4-Dimethoxyphenyl cyano urea + PCl₅/POCl₃
-
Conditions :
Outcome :
Produces 2-chloro-4-amino-6,7-dimethoxyquinazoline hydrochloride, a direct precursor to the target compound .
Alkalization and Refinement
Final purification involves alkalization to free the base from its hydrochloride salt:
Procedure :
-
Reactants : 2-Chloro-4-amino-6,7-dimethoxyquinazoline hydrochloride + Triethylamine
-
Solvent : Methanol
-
Conditions : Reflux at 65°C for 1–2 hours
Key Data :
| Parameter | Value |
|---|---|
| Alkali | Triethylamine (1 eq) |
| Solvent Ratio | 1:50 (w/v) |
| Crystallization Solvent | Methanol |
Biological Activity and Reactivity Correlations
The compound’s 2-chloro and 4-aminoethanol groups enable interactions with biological targets:
Scientific Research Applications
Chemistry
In organic chemistry, 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol serves as an important intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile building block for developing new compounds.
Biology
This compound is being studied for its potential biological activities:
- Antimicrobial Activity : Research indicates that quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains .
- Anticancer Properties : The compound's structure is similar to known anticancer agents. Studies have demonstrated that quinazoline derivatives can inhibit protein kinases involved in cancer progression. For example, compounds with a similar scaffold have been developed into FDA-approved drugs like erlotinib and gefitinib .
Medicine
The medicinal applications of this compound are significant:
- Drug Development : Its potential use in developing new pharmaceuticals is notable. The compound has been investigated for its efficacy in treating conditions like cancer and infectious diseases due to its biological activities .
Case Study 1: Anticancer Activity
A study focused on synthesizing novel quinazoline derivatives indicated that modifications at the 2-position of the quinazoline ring can enhance anticancer activity. Compounds synthesized with this scaffold showed promising results in vitro against various cancer cell lines .
Case Study 2: Antimicrobial Effects
Another investigation explored the antimicrobial properties of quinazoline derivatives, including those related to this compound. Results demonstrated effective inhibition against several pathogens, indicating potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol (LASSBio-1821)
- Structure: Replaces ethanolamine with a phenol group.
- Synthesis: Condensation of 2-chloro-6,7-dimethoxyquinazoline with 4-aminophenol, yielding 60% .
- Properties: High melting point (>300°C), suggesting strong intermolecular interactions. The phenol group may increase hydrogen bonding but reduce solubility compared to ethanolamine .
2-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol Hydrochloride
- Structure: Lacks the 2-chloro substituent; retains phenol group.
- Synthesis: Reaction of 6,7-dimethoxyquinazoline with 2-aminophenol in MeCN (55% yield) .
- Properties : Yellow solid with distinct NMR shifts (δ 11.09 and 9.90 ppm for NH and OH). Absence of chlorine may reduce electrophilicity, impacting nucleophilic substitution reactions .
Piperidine and Piperazine Derivatives
- Examples: tert-Butyl 4-((2-chloro-6,7-dimethoxyquinazolin-4-yl)amino)piperidine-1-carboxylate: Incorporates a piperidine-carbamate group. N2-(3-(Dimethylamino)propyl)-6,7-dimethoxy-N4-(piperidin-4-yl)quinazoline-2,4-diamine: Features a bulky dimethylaminopropyl-piperidine substituent.
- Synthesis : Pd-catalyzed coupling or nucleophilic substitution (49–55% yields) .
- Properties : Increased molecular weight (~389 g/mol) and lipophilicity due to cyclic amines. These modifications may enhance blood-brain barrier penetration but reduce aqueous solubility .
Hydrazinyl Derivatives (2-(2-Benzylidenehydrazinyl)-6,7-dimethoxyquinazolin-4-amine)
- Structure: Substitutes ethanolamine with a hydrazone-linked aromatic group.
- Synthesis : Reaction of 2-hydrazinyl-6,7-dimethoxyquinazolin-4-amine with aromatic aldehydes .
- Activity : Demonstrated antimicrobial effects against Candida albicans and Gram-positive bacteria (Staphylococcus aureus), with compounds 2e and 2f showing promise .
EGFR-Targeting Thiourea Derivatives
- Examples :
- 1-(4-Chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea (6a)
- 1-(3-Bromophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)thio)phenyl)thiourea (7b)
- Structure : Bulky thiourea or thioether substituents.
- Activity : IC50 values as low as 14.8 nM (e.g., compound 8b) against EGFR mutants, highlighting the role of substituent size and electronics in potency .
Structural and Functional Analysis Table
Biological Activity
2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol, also known as 4-amino-2-chloro-6,7-dimethoxyquinazoline, is a compound with significant biological activity, particularly in the context of its interaction with alpha 1-adrenoceptors. This article explores the compound's biological mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 23680-84-4
The primary mechanism of action for this compound involves its binding affinity to the alpha 1-adrenoceptor . Upon binding, it activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and subsequent smooth muscle contraction, influencing blood pressure regulation and neurotransmitter release .
Antihypertensive Effects
Research has demonstrated that derivatives of this compound exhibit potent antihypertensive activity. For example, a series of compounds similar to 2-chloro-6,7-dimethoxyquinazoline showed high binding affinity (Ki values in the range of to M) for alpha 1-adrenoceptors . These compounds have been investigated for their potential in treating hypertension by modulating vascular smooth muscle contraction.
Cancer Research
Emerging studies indicate that quinazoline derivatives may possess anti-cancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds targeting specific kinases involved in angiogenesis have demonstrated potential as therapeutic agents in colorectal cancer .
Case Studies
- Antihypertensive Activity :
- Cancer Cell Proliferation :
Comparative Analysis
The following table summarizes the biological activities of 2-chloro-6,7-dimethoxyquinazoline compared to other related compounds:
| Compound Name | Mechanism of Action | Primary Target | Therapeutic Use |
|---|---|---|---|
| 2-Chloro-6,7-dimethoxyquinazoline | Alpha 1-adrenoceptor antagonist | Alpha 1-adrenoceptors | Antihypertensive |
| Cyclazosin | Alpha 1B-adrenoceptor antagonist | Alpha 1B-adrenoceptors | Antihypertensive |
| Other Quinazolines | Kinase inhibition | Various kinases | Anti-cancer agents |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol and its derivatives?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Substitution with amines/amino alcohols : Refluxing 2-chloro-6,7-dimethoxyquinazolin-4-amine with ethanolamine in ethanol/water under acidic conditions (e.g., glacial acetic acid) for 4–8 hours yields the target compound. Recrystallization from ethanol improves purity .
- Piperazine derivatives : Heating 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine in ethanol at 160°C for 16 hours under pressure produces 2-(piperazinyl) derivatives, which can be further functionalized .
Q. Key Parameters :
| Reaction Component | Optimal Condition |
|---|---|
| Solvent | Ethanol/water mixture |
| Temperature | 80–160°C (reflux or pressure) |
| Time | 4–16 hours |
| Acid Catalyst | Glacial acetic acid (5 drops) |
Q. How can researchers characterize this compound and its derivatives using spectroscopic methods?
Methodological Answer: Characterization relies on multimodal analytical techniques:
- NMR : Proton and carbon NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClN₄O₃: calculated 298.0832, observed 298.0830) .
- IR : Stretching frequencies for NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-Cl (750 cm⁻¹) validate functional groups .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological activity (e.g., EGFR inhibition) may arise from:
- Structural variability : Impurities like 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (EP Impurity G) can alter activity .
- Assay conditions : Differences in cell lines (wild-type vs. mutant EGFR) or IC₅₀ measurement protocols (e.g., compound 8b shows IC₅₀ = 14.8 nM in mutant EGFR vs. no activity in wild-type) .
Resolution Strategy :
Reproduce synthesis : Ensure purity via HPLC (>98%) and confirm structures with 2D NMR.
Standardize assays : Use isogenic cell lines and consistent ATP concentrations in kinase assays.
Q. What strategies are effective for identifying and characterizing synthetic impurities in this compound?
Methodological Answer: Common impurities include:
Q. Analytical Workflow :
LC-MS : Detect impurities at low concentrations (0.1% threshold).
Preparative HPLC : Isolate impurities for structural elucidation via NMR and HRMS.
Comparative kinetics : Study reaction time/temperature to minimize byproduct formation.
Q. How can molecular docking studies elucidate the interaction of this compound with EGFR?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to EGFR’s ATP-binding pocket (PDB: 1M17).
- Key Interactions :
- Validation : Compare docking scores (e.g., Glide Score) with experimental IC₅₀ values.
Example : Compound 8b forms H-bonds with Thr854 and Asp855, explaining its nanomolar potency against mutant EGFR .
Q. What mechanistic insights explain the reactivity of the chloro-substituent in this compound?
Methodological Answer: The 2-chloro group is highly electrophilic due to:
- Electronic effects : Electron-withdrawing methoxy groups at C6/C7 enhance Cl leaving-group ability.
- Nucleophilic substitution : Piperazine or ethanolamine displaces Cl via SNAr mechanism, confirmed by kinetic studies (pseudo-first-order rate constants in ethanol) .
Experimental Evidence : - Reaction with hydrazine hydrate yields 2-hydrazinyl derivatives (yellow crystals, confirmed by elemental analysis) .
- Halogen exchange (e.g., Br substitution) requires polar aprotic solvents like DMF .
Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Link substituent modifications (e.g., methoxy → ethoxy) to changes in EGFR binding (ΔΔG calculations) .
- Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition studies (e.g., Kᵢ values for ATP-competitive inhibitors) .
- Retrosynthetic Analysis : Use piperazine and quinazoline cores as building blocks for combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
